molecular formula C17H19ClN2O2 B2944093 (3S,4S)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 2307773-96-0

(3S,4S)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B2944093
CAS RN: 2307773-96-0
M. Wt: 318.8
InChI Key: XCRXIQKOUQVDCI-CTHHTMFSSA-N
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Description

“(3S,4S)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H14Cl2N2O2 . It is offered by several chemical companies for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, substituted with a benzyl group and a pyridin-2-yl group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As a complex organic molecule, it could potentially participate in a variety of reactions depending on the conditions .

Scientific Research Applications

Analgesics

This compound could potentially be used in the development of new analgesics . Analgesics are medications designed to relieve pain. They work by blocking pain signals from reaching the brain or interfering with the brain’s interpretation of the signals, thereby reducing feelings of pain.

Anesthetics

The compound might also have applications in the field of anesthetics . Anesthetics are drugs used to prevent pain and discomfort during surgery or other invasive medical procedures. They work by blocking the transmission of nerve impulses in the area where they are applied, causing a temporary loss of sensation.

Anti-Addiction Agents

There is a possibility that this compound could be used in the treatment of addiction . Anti-addiction agents are drugs that help to combat substance abuse and addiction. They work in various ways, such as reducing cravings, blocking the effects of the abused substance, or causing unpleasant effects when the substance is used.

PD-L1 Antagonist

The compound has been mentioned in a patent as a potential PD-L1 antagonist . PD-L1 is a protein that plays a major role in suppressing the immune system during particular events such as pregnancy, tissue allografts, autoimmune disease and other disease states such as hepatitis. Blocking this protein can help the immune system attack cancer cells.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its effects would depend on its interactions with biological systems, which could vary widely based on the specific context .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research involving this compound are not specified in the search results. Given its complex structure, it could potentially be of interest in various areas of organic chemistry and medicinal chemistry .

properties

IUPAC Name

(3S,4S)-1-benzyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2.ClH/c20-17(21)15-12-19(10-13-6-2-1-3-7-13)11-14(15)16-8-4-5-9-18-16;/h1-9,14-15H,10-12H2,(H,20,21);1H/t14-,15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRXIQKOUQVDCI-CTHHTMFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

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